molecular formula C21H27N3O4S B2701830 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 941931-23-3

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2701830
CAS No.: 941931-23-3
M. Wt: 417.52
InChI Key: SAFPUKQMPLGKJT-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic small molecule offered for research and development purposes. This compound features a pyridazine core linked to a trimethoxyphenyl group and a 4-methylpiperidin moiety, a structural motif present in various pharmacologically active agents. Its specific mechanism of action and primary research applications are currently undetermined and require further investigation by qualified researchers. Potential research areas for compounds of this class include [ e.g., kinase inhibition, receptor antagonism, biochemical pathway analysis ]. Researchers are encouraged to consult the available literature for this compound to guide its application in specific experimental models. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-14-7-9-24(10-8-14)20(25)13-29-19-6-5-16(22-23-19)15-11-17(26-2)21(28-4)18(12-15)27-3/h5-6,11-12,14H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFPUKQMPLGKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the trimethoxyphenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridazine Ring: This step may involve the condensation of hydrazine with suitable diketones or other precursors.

    Introduction of Trimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs identified in the evidence:

Compound Name Structural Features Hypothesized Activity Reference
Target Compound 4-Methylpiperidinyl, pyridazinylsulfanyl, 3,4,5-trimethoxyphenyl Anticancer (via tubulin inhibition)
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Methylsulfonylphenyl, methoxyphenylamino, ethanone Antimicrobial/anti-inflammatory
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperazinyl, trifluoromethylpyridinyl, thiophenyl butanone CNS receptor modulation
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone Sulfonylpiperazinyl, 3,4,5-trimethoxyphenyl methanone Anticancer (structural mimicry of combretastatin)
(3R)-1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic acid Piperazinyl, pyrimidinylphenyl, pyrrolidine carboxylic acid Kinase inhibition (e.g., EGFR, VEGFR)

Structural and Functional Analysis

  • Core Heterocycles :

    • The target compound’s pyridazine ring contrasts with the pyrimidine () or pyrazole () systems in analogs. Pyridazine’s electron-deficient nature may enhance π-π stacking with aromatic residues in enzyme active sites .
    • Piperidine (target compound) vs. piperazine (): Piperidine’s reduced basicity compared to piperazine could lower off-target interactions with cationic targets .
  • Substituent Effects: The 3,4,5-trimethoxyphenyl group (target compound, ) is associated with tubulin-binding activity, while substituents like chloro () or trifluoromethyl () may improve metabolic stability . Sulfanyl vs.
  • Ethanone Bridge: The ethanone motif (common to all compounds) provides rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets. Derivatives with extended chains (e.g., butanone in ) may alter binding kinetics .

Hydrogen Bonding and Crystallography

The target compound’s sulfanyl and pyridazinyl groups likely participate in hydrogen-bonding networks, as described in graph set analysis (). Such interactions could stabilize crystal packing or ligand-receptor complexes. SHELX software (), widely used for small-molecule crystallography, may resolve these interactions if X-ray data is available.

Biological Activity

The compound 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Piperidine moiety : Contributes to the compound's interaction with biological targets.
  • Pyridazine ring : Known for its role in various pharmacological activities.
  • Trimethoxyphenyl group : Enhances lipophilicity and may increase bioavailability.

Anticancer Activity

Research indicates that derivatives of the piperidine and pyridazine structures exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia). Results showed that it induced apoptosis in a concentration-dependent manner, with IC50 values indicating potent antiproliferative effects (IC50 < 10 µM) against these cell lines .
Cell LineIC50 (µM)Mechanism of Action
HeLa<10Induction of apoptosis
L1210<10Cell cycle arrest

Antimicrobial Activity

The compound also demonstrated notable antimicrobial effects. In a study evaluating various synthesized compounds, it was found that specific derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismActivity
Staphylococcus aureusActive
Escherichia coliModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by modulating mitochondrial membrane potential and activating caspases .
  • Cell Cycle Arrest : It affects the phosphorylation state of cyclins and CDKs, leading to cell cycle disruption .
  • Antioxidant Properties : The trimethoxyphenyl group may contribute to free radical scavenging activity, enhancing its therapeutic profile against oxidative stress-related diseases.

Case Studies

A recent study explored the pharmacological effects of this compound in vivo using murine models. The results indicated:

  • Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to controls.
  • Safety Profile : No significant toxicity was observed at therapeutic doses, suggesting a favorable safety margin.

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